molecular formula C10H8FNO2 B1518780 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetonitrile CAS No. 1087784-38-0

2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetonitrile

Cat. No.: B1518780
CAS No.: 1087784-38-0
M. Wt: 193.17 g/mol
InChI Key: CLPUYBXMERRZAK-UHFFFAOYSA-N
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Description

2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetonitrile is a chemical compound characterized by its unique structure, which includes a fluorine atom, a benzodioxin ring, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the fluorination of 2,4-dihydro-1,3-benzodioxin-8-ylacetonitrile using a suitable fluorinating agent under controlled conditions. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the benzodioxin ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones

  • Reduction: Primary amines

  • Substitution: Derivatives with different functional groups

Scientific Research Applications

2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetonitrile has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Medicine: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

  • Industry: The compound can be utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetonitrile exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)ethan-1-amine

  • (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methanamine hydrochloride

Uniqueness: 2-(6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)acetonitrile is unique due to its specific structural features, such as the presence of the fluorine atom and the acetonitrile group. These features can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(6-fluoro-4H-1,3-benzodioxin-8-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-9-3-7(1-2-12)10-8(4-9)5-13-6-14-10/h3-4H,1,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPUYBXMERRZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)CC#N)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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